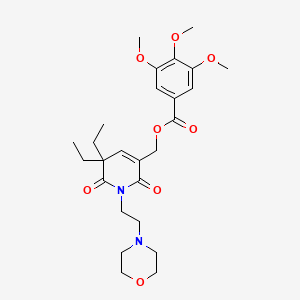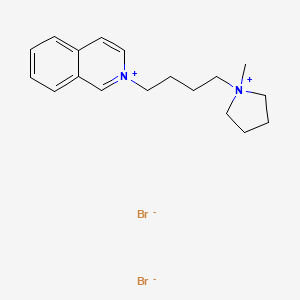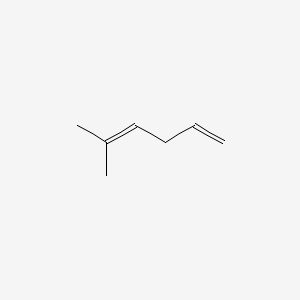
4'-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3'-methoxy-1-butanesulfonanilide HCl dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production of such compounds often involves metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be more eco-friendly, safe, and atom-economical .
Análisis De Reacciones Químicas
Types of Reactions
4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, phenyl isothiocyanate, and various alkyl halides . Reaction conditions often involve refluxing in ethanol or other solvents in the presence of a base like potassium hydroxide .
Major Products
The major products formed from these reactions include various substituted naphthyridines and their derivatives .
Aplicaciones Científicas De Investigación
4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Explored for its antimicrobial properties and potential use in treating bacterial infections.
Industry: Utilized in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells.
Mecanismo De Acción
The mechanism of action of 4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation . Additionally, it can inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Gemifloxacin: Contains a 1,8-naphthyridine core and is used as an antibiotic.
Benzo[c][1,7]naphthyridine derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate is unique due to its specific structural features, such as the methoxy and butanesulfonanilide groups, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
71802-95-4 |
|---|---|
Fórmula molecular |
C23H25ClN4O3S |
Peso molecular |
473.0 g/mol |
Nombre IUPAC |
benzo[b][1,8]naphthyridin-5-yl-[4-(butylsulfonylamino)-2-methoxyphenyl]azanium;chloride |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-3-4-14-31(28,29)27-16-11-12-20(21(15-16)30-2)25-22-17-8-5-6-10-19(17)26-23-18(22)9-7-13-24-23;/h5-13,15,27H,3-4,14H2,1-2H3,(H,24,25,26);1H |
Clave InChI |
ITLKQNHAFXUFIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=NC3=NC4=CC=CC=C42)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)





![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)



![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)



